In-Depth Technical Guide to the Physical Properties of 2-Benzyl-4,6-dichloropyrimidine
In-Depth Technical Guide to the Physical Properties of 2-Benzyl-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists, consolidating essential data and outlining relevant experimental methodologies.
Core Physical Properties
2-Benzyl-4,6-dichloropyrimidine, with the CAS Number 3740-82-7, is a substituted pyrimidine derivative. Its fundamental physical characteristics are crucial for its handling, characterization, and application in synthetic chemistry.[1]
Table 1: Fundamental Physical Properties of 2-Benzyl-4,6-dichloropyrimidine
| Property | Value | Reference |
| CAS Number | 3740-82-7 | [1] |
| Molecular Formula | C₁₁H₈Cl₂N₂ | [1] |
| Molecular Weight | 239.1 g/mol | [1] |
Comparative Physical Properties of Related Dichloropyrimidines
To provide context and a basis for estimation, the physical properties of structurally related dichloropyrimidine compounds are presented below. It is important to note that the presence of the benzyl group in the target molecule will significantly influence its physical properties compared to these simpler analogs.
Table 2: Physical Properties of Related Dichloropyrimidine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 62-65 | 220-222 | Soluble in ethanol, acetone, and DMSO.[2] |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 36–38 | ~207 | Soluble in ethanol, ether, chloroform; slightly soluble in water.[3] |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | C₄H₃Cl₂N₃ | 163.99 | 219-222 | - | Insoluble in water, soluble in acetone and thermal toluene.[4] |
Experimental Protocols for Determination of Physical Properties
While specific experimental data for 2-Benzyl-4,6-dichloropyrimidine is not available, the following are detailed, generalized protocols for determining the key physical properties of crystalline organic compounds. These methods are widely applicable and can be adapted for the characterization of the target compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline 2-Benzyl-4,6-dichloropyrimidine is finely ground and packed into a thin-walled capillary tube, sealed at one end.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube containing the sample is placed in the heating block of the apparatus.
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The sample is heated at a steady and slow rate.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
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Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
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Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
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Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a thermometer are used.
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Procedure:
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The fusion tube assembly is attached to the thermometer and immersed in the Thiele tube.
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The side arm of the Thiele tube is heated gently and uniformly.
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As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
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Solubility Determination
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Methodology: Qualitative and Quantitative Analysis
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Qualitative Assessment:
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A small, measured amount of 2-Benzyl-4,6-dichloropyrimidine is added to a test tube containing a specific volume of a chosen solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide).
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The mixture is agitated vigorously at a controlled temperature.
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Visual inspection determines if the compound is soluble, partially soluble, or insoluble.
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Quantitative Assessment (Isothermal Equilibrium Method):
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An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is then filtered to remove any undissolved solid.
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A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
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Solubility is then calculated and expressed in units such as g/100 mL or mol/L.
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Spectroscopic Data
While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics.
¹H NMR Spectroscopy: A proton NMR spectrum would provide information about the different types of protons and their chemical environments in the molecule. The spectrum for 2-Benzyl-4,6-dichloropyrimidine would be expected to show signals corresponding to the protons on the benzyl group and the pyrimidine ring.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized compound like 2-Benzyl-4,6-dichloropyrimidine.
Caption: Workflow for Physical Property Characterization.
This guide serves as a foundational document for researchers working with 2-Benzyl-4,6-dichloropyrimidine. As more experimental data becomes available, this guide will be updated to provide the most current and comprehensive information to the scientific community.
